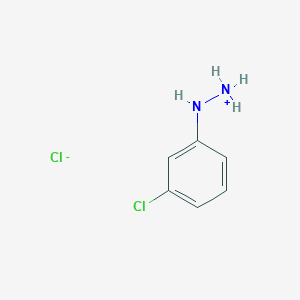

3-Chlorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRIAWUJYMLJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177690 | |

| Record name | m-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-23-4 | |

| Record name | Hydrazine, (3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis mechanism, experimental protocols, and relevant data for the preparation of 3-chlorophenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and chemical industries.

Core Synthesis Mechanism

The most prevalent and industrially significant method for synthesizing this compound begins with 3-chloroaniline as the starting material. The synthesis is a two-step process involving diazotization followed by reduction.

Step 1: Diazotization of 3-Chloroaniline

The initial step is the conversion of the primary aromatic amine, 3-chloroaniline, into a diazonium salt. This reaction is conducted in a cold, acidic solution, typically using hydrochloric acid, to which an aqueous solution of sodium nitrite is added dropwise. The nitrous acid generated in situ reacts with the 3-chloroaniline to form 3-chlorobenzenediazonium chloride.[1][2] Maintaining a low temperature (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing.[1]

Step 2: Reduction of the Diazonium Salt

The intermediate diazonium salt is then reduced to form the desired hydrazine derivative. Several reducing agents can be employed for this transformation, with the choice of agent impacting reaction conditions, yield, and purity. Common reducing agents include:

-

Sodium Pyrosulfite (Sodium Metabisulfite): This reagent is used under controlled pH (7-9) and temperature (10-35 °C) conditions to reduce the diazonium salt.[1]

-

Stannous Chloride (SnCl₂): In an acidic medium, stannous chloride is an effective reducing agent for converting diazonium salts to hydrazines.[2][3]

-

Sodium Bisulfite: This is another common reducing agent used for this conversion.[4]

The reaction mixture is then typically acidified with hydrochloric acid, which protonates the hydrazine to form the stable hydrochloride salt, facilitating its precipitation and isolation.[1]

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the synthesis.

Caption: Chemical synthesis pathway for this compound.

Caption: Generalized experimental workflow for the synthesis.

Experimental Protocols

Below is a detailed experimental protocol adapted from cited literature for the synthesis of this compound using sodium pyrosulfite as the reducing agent.[1]

Materials and Equipment:

-

3-Chloroaniline

-

10N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Pyrosulfite (Na₂S₂O₅)

-

Sodium Hydroxide (NaOH)

-

Activated Carbon

-

Beakers (800ml, 1000ml)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Diazotization:

-

In an 800ml beaker, add 55ml of water and, while stirring, carefully add 57.5ml of 10N hydrochloric acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add 25.4 grams of 3-chloroaniline to the cold acid solution.

-

Once the temperature returns to 0 °C, slowly add a solution of 15 grams of sodium nitrite in 30ml of water. Maintain the temperature at 5 °C throughout the addition.

-

After the addition is complete, adjust the system pH to 1-2 and allow the reaction to proceed for 20 minutes.

-

Filter the resulting solution to remove any impurities, and retain the filtrate (the diazonium salt solution).

-

-

Reduction and Hydrolysis:

-

In a separate 1000ml beaker, add 125ml of water and, while stirring, add 64 grams of sodium pyrosulfite and 65 grams of sodium hydroxide. The pH of this solution should be approximately 7.

-

Cool this reducing solution to 18 °C.

-

Slowly add the previously prepared diazonium salt filtrate to the reducing solution. During this addition, maintain the temperature between 20-22 °C and the pH at 7.

-

After stirring for 30 minutes, add 115ml of 10N hydrochloric acid to the reaction mixture.

-

Heat the mixture to 97-100 °C and maintain this temperature for 30 minutes.

-

-

Isolation and Purification:

-

Cool the reaction mixture to 20 °C to allow the product to crystallize.

-

Filter the mixture and retain the filter cake (the crude product).

-

To purify, add the filter cake to water, heat to 80-90 °C, and add 4 grams of activated carbon for decolorization.

-

Stir for 5 minutes, then filter the hot solution to remove the carbon.

-

Cool the filtrate to 15 °C, add 46ml of hydrochloric acid to precipitate the purified product.

-

Filter the crystals, wash with a small amount of cold water, and dry to obtain the final this compound product.

-

Quantitative Data

The following table summarizes key quantitative data from various synthesis protocols.

| Parameter | Value | Method/Reducing Agent | Source |

| Purity | 99.50% | Sodium Pyrosulfite | [1] |

| Purity | 99.2% | Ammonium Sulfite | [5] |

| Yield | 86.8% | Ammonium Sulfite | [5] |

| ESI-Mass | m/z: 143.3 (M+1)⁺ | Sodium Bisulfite | [4] |

| ¹H NMR (DMSO-d₆) | δ 6.94–6.96 (d, 2H), 7.09 (d, 1H), 7.29–7.31 (t, 1H), 7.40–7.42 (d, 1H), 8.01 (s, broad, 1H), 10.47 (d, broad, 3H) | Sodium Bisulfite | [4] |

| IR (KBr, cm⁻¹) | 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7 | Sodium Bisulfite | [4] |

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment. The protocols described are based on published literature and may require optimization for specific laboratory conditions.

References

- 1. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

3-Chlorophenylhydrazine hydrochloride physical and chemical properties

An In-depth Technical Guide to 3-Chlorophenylhydrazine Hydrochloride: Physical and Chemical Properties for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 2312-23-4), a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding. The information compiled herein covers its chemical identity, physical characteristics, reactivity, and established analytical and synthesis methodologies.

Chemical Identity and Structure

This compound is the hydrochloride salt of 3-chlorophenylhydrazine. The salt form enhances its stability and solubility in aqueous solutions, making it a convenient precursor for various chemical transformations.[1]

-

IUPAC Name : (3-chlorophenyl)hydrazine;hydrochloride[2]

-

Synonyms : (3-Chlorophenyl)hydrazine monohydrochloride, m-Chlorophenylhydrazine hydrochloride, N-(3-Chlorophenyl)hydrazine hydrochloride[1]

-

Molecular Formula : C₆H₈Cl₂N₂ (also represented as C₆H₇ClN₂·HCl)[4][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear reference for experimental design and handling.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to cream or pale brown crystalline powder | [5][6][7] |

| Molecular Weight | 179.05 g/mol | [4][8] |

| Melting Point | 240-245 °C (decomposes) | [3][9] |

| Boiling Point | 266 °C at 760 mmHg | [3] |

| Solubility | Soluble in water and methanol | [1][6] |

| Flash Point | 114.7 °C | [3] |

| Vapor Pressure | 0.00887 mmHg at 25 °C | [3] |

Table 2: Chemical and Safety Properties

| Property | Value | Source(s) |

| LogP | 3.20090 | [3] |

| Stability | Stable under recommended storage conditions. Air and moisture sensitive. | [6][10] |

| Incompatible Materials | Strong oxidizing agents | [9][10] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | [6][9] |

| Signal Word | Danger | [3][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Diazotization and Reduction of 3-Chloroaniline

A common method for synthesizing this compound involves the diazotization of 3-chloroaniline, followed by a reduction of the resulting diazonium salt.[11]

Materials:

-

3-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Metabisulfite (Na₂S₂O₅) or Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 3-chloroaniline in a solution of concentrated hydrochloric acid and water.[11]

-

Cool the mixture to 0-5 °C in an ice bath.[12]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.[11][13]

-

Stir the mixture for an additional 20-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.[11]

-

-

Reduction:

-

In a separate vessel, prepare a reducing solution. A solution of sodium metabisulfite and sodium hydroxide in water can be used, with the pH adjusted to between 7 and 9.[11]

-

Cool the reducing solution to approximately 15-20 °C.[11]

-

Slowly add the previously prepared diazonium salt solution to the reducing solution, carefully controlling the temperature.[11]

-

-

Hydrolysis and Isolation:

-

After the reduction is complete, acidify the reaction mixture by adding concentrated hydrochloric acid.[11]

-

Heat the solution to approximately 90-100 °C for about 30 minutes to hydrolyze the intermediate.[11]

-

Cool the mixture to below 20 °C to precipitate the this compound product.[11]

-

Collect the solid product by filtration and wash it with cold water.

-

Dry the product under vacuum to obtain the final compound.[11]

-

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and detecting related impurities, such as positional isomers.[12]

Instrumentation & Conditions:

-

HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-PDA system).[12]

-

Column: Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm) or equivalent.[12]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at 239 nm.[12]

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of a known concentration in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same solvent as the standard to achieve a similar concentration.

-

Injection: Inject equal volumes (e.g., 5 µL) of the standard and sample solutions into the HPLC system.[12]

-

Analysis: Record the chromatograms and determine the area of the main peak corresponding to this compound. Calculate the purity by comparing the peak area of the sample to that of the standard. Impurities can be identified by their retention times relative to the main peak and quantified.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key processes and relationships involving this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

HPLC Analysis Workflow

Caption: General workflow for HPLC purity analysis.

Role in Drug Discovery

Caption: Role as a building block in synthesizing bioactive molecules.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic chemistry, particularly in the synthesis of heterocyclic compounds. Its primary application lies in the Fischer indole synthesis to create chlorinated indole derivatives. Furthermore, it is a precursor for synthesizing various pyrazole-containing compounds, some of which have shown potential as potent DNA gyrase inhibitors with antibacterial activity.[3] Its utility extends to the development of other biologically active molecules and dyes.[13]

Handling and Safety

Due to its hazardous nature, this compound must be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9][10] A NIOSH-approved respirator is recommended if dust formation is likely.[9][10]

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[9] Use in a well-ventilated area or under a chemical fume hood.[14] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10] It is recommended to store under an inert gas as the compound can be air and hygroscopic.[6]

-

First Aid: In case of inhalation, move the person to fresh air. If skin contact occurs, wash off with soap and plenty of water. For eye contact, flush with water. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[9]

References

- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 2312-23-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound, CasNo.2312-23-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 8. 3-Chlorophenyl hydrazine hydrochloride | 2312-23-4 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Chlorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorophenylhydrazine hydrochloride (CAS No: 2312-23-4), a key intermediate in pharmaceutical and chemical synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these results.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.94 – 6.96 | m | 2H | Aromatic CH |

| 7.09 | d | 1H | Aromatic CH |

| 7.29 – 7.31 | t | 1H | Aromatic CH |

| 7.40 – 7.42 | d | 1H | Aromatic CH |

| 8.01 | s (broad) | 1H | NH |

| 10.47 | d (broad) | 3H | NH₃⁺ |

¹³C NMR Data

Due to the limited availability of experimental ¹³C NMR data for this compound in publicly accessible databases, a predicted spectrum was generated to provide an estimated profile of the carbon resonances. These predictions are based on computational models and serve as a reference guide.

| Predicted Chemical Shift (ppm) | Assignment |

| 149.5 | C-N |

| 133.8 | C-Cl |

| 130.7 | Aromatic CH |

| 120.2 | Aromatic CH |

| 113.8 | Aromatic CH |

| 112.7 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The spectrum for this compound was obtained using a Potassium Bromide (KBr) disc method.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3142.2 | N-H stretch |

| 3024.4 | Aromatic C-H stretch |

| 2662.6 | N-H stretch (ammonium salt) |

| 1586.9 | N-H bend |

| 1507.9 | Aromatic C=C stretch |

| 1074.3 | C-N stretch |

| 887.5 | C-H out-of-plane bend |

| 768.3 | C-H out-of-plane bend |

| 685.0 | C-Cl stretch |

| 489.7 | Skeletal vibrations |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.

| Parameter | Value |

| Calculated m/z (M+H)⁺ | 142.5 |

| Found m/z (M+H)⁺ | 143.3[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

¹H NMR:

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR (Predicted):

-

Computational prediction was performed using standard cheminformatics software.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Disc Method):

-

Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 3-Chlorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorophenylhydrazine hydrochloride (CAS No: 2312-23-4), a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation, and analytical method development.

Overview of Solubility

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various solvents.

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Methanol | Soluble | [2] |

| Polar Organic Solvents | Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a robust experimental protocol is required. The following methodology outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is based on established analytical techniques for aromatic amines and hydrazine derivatives.[3][4][5]

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (purity ≥97%)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Volumetric flasks

-

Scintillation vials or sealed glass containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

HPLC column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm)[4]

-

Mobile phase components (e.g., acetonitrile, water, phosphoric acid)[3]

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Chromatographic Conditions (Example): [3][4]

-

Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm)

-

Mobile Phase: A suitable mixture of acetonitrile and water with a small amount of phosphoric acid to control pH.

-

Flow Rate: 0.6 - 1.0 mL/min

-

Injection Volume: 5 - 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of a standard solution (aromatic amines typically have absorbance in the 200-300 nm range).

-

Column Temperature: 20-25 °C

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]

- 2. This compound | 2312-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 3-Chlorophenylhydrazine Hydrochloride (CAS: 2312-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4), a key chemical intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and significant applications, with a focus on its role in the synthesis of complex organic molecules. Detailed experimental protocols for its synthesis and analysis are also provided to support laboratory research and development.

Chemical and Physical Properties

This compound is a substituted hydrazine salt that typically presents as a white to light yellow crystalline powder.[1][2] Its hydrochloride form enhances its stability and solubility in water and polar organic solvents.[2] This compound is a crucial non-heterocyclic building block in synthetic chemistry.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2312-23-4[3] |

| Molecular Formula | C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂)[2][4] |

| Molecular Weight | 179.05 g/mol [5][6] |

| InChI Key | CRRIAWUJYMLJOE-UHFFFAOYSA-N[2] |

| SMILES | N(N)C1=CC(Cl)=CC=C1.Cl[2] |

| Synonyms | (3-Chlorophenyl)hydrazine monohydrochloride, m-Chlorophenylhydrazine HCl[2][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | 240-245 °C (decomposes) | [8] |

| Boiling Point | 266 °C at 760 mmHg | [8] |

| Flash Point | 114.7 °C | [8] |

| Solubility | Soluble in water and methanol | [9] |

| LogP | 3.20090 | [8] |

| Vapor Pressure | 0.00887 mmHg at 25°C | [8] |

Applications in Research and Drug Development

The primary application of this compound is as a precursor in the Fischer indole synthesis , a powerful chemical reaction for creating indole ring systems.[10] These indole moieties are fundamental structural components in a vast array of natural products and pharmaceutical agents.

While this compound itself is not known to have direct biological activity or modulate specific signaling pathways, it is a critical building block for synthesizing molecules with significant therapeutic potential. Its derivatives, particularly pyrazoles, have shown potent antibacterial activity by acting as DNA gyrase inhibitors .[11] DNA gyrase is a crucial bacterial enzyme, and its inhibition disrupts DNA replication, leading to bacterial cell death.

It is important to note that the isomeric 4-chlorophenylhydrazine hydrochloride is a well-documented intermediate in the synthesis of established drugs such as the non-steroidal anti-inflammatory drug (NSAID) Carprofen and the stroke treatment medication Edaravone .

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing chlorophenylhydrazine hydrochlorides involves the diazotization of the corresponding chloroaniline followed by reduction.

Materials:

-

3-Chloroaniline

-

30% Hydrochloric Acid

-

20% Sodium Nitrite solution

-

Copper(I) iodide (catalyst)

-

Sodium bisulfite

Procedure:

-

Slowly add 12.5g of 3-chloroaniline to 50g of 30% hydrochloric acid with vigorous stirring.

-

Cool the mixture to between -5 and 0°C.

-

Add a 20% aqueous solution containing 7.5g of sodium nitrite dropwise, maintaining the temperature between -5 and 0°C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes.

-

Add a catalytic amount of Copper(I) iodide.

-

Add 12g of sodium bisulfite in portions, controlling the temperature.

-

After the addition of sodium bisulfite is complete, slowly warm the reaction mixture to 45°C and maintain for one hour.

-

Cool the mixture to 0-5°C to induce crystallization.

-

Isolate the solid product by filtration.

The following diagram outlines the general workflow for this synthesis.

HPLC Analysis of Chlorophenylhydrazine Isomers

This protocol describes a reverse-phase HPLC method for the separation and quantification of chlorophenylhydrazine isomers, which is crucial for quality control.

Instrumentation and Conditions:

-

HPLC System: Waters with UV detector

-

Column: Waters X-Bridge C18

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water with phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[5]

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 239 nm

-

Diluent: 0.2% Orthophosphoric acid (OPA) in a 75:25 (v/v) mixture of water and acetonitrile.

-

Sample Concentration: 0.5 mg/mL

Procedure:

-

Standard Preparation: Prepare individual standard solutions of 2-chlorophenylhydrazine HCl, 3-chlorophenylhydrazine HCl, and 4-chloroaniline in the diluent.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a concentration of 0.5 mg/mL.

-

Injection: Inject 5 µL of each standard and the sample solution into the HPLC system.

-

Analysis: Acquire and process the chromatograms to determine the retention times and peak areas for each component. This allows for the identification and quantification of impurities.

The workflow for this analytical procedure is depicted below.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][9] |

| Signal Word | Danger | [8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a chemical fume hood. | |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [7] |

| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. Store under an inert gas as the compound is air-sensitive and hygroscopic. | |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| First Aid (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |

Like many hydrazine derivatives, this compound may pose long-term health risks, including potential carcinogenicity, necessitating careful handling and appropriate safety measures in all laboratory settings.[2]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its primary utility lies in its role as a key starting material for the Fischer indole synthesis, enabling the construction of a wide range of heterocyclic compounds. While the compound itself does not exhibit direct biological activity, the indole-based structures derived from it are of significant interest in drug discovery and development, particularly in the search for new antibacterial agents. A thorough understanding of its properties, synthetic utility, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. 3-Chlorophenyl hydrazine hydrochloride | 2312-23-4 [sigmaaldrich.com]

In-Depth Technical Guide to the Purity Specifications of 3-Chlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 3-Chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the typical quality attributes, detailed analytical methodologies for purity determination, and a discussion of potential impurities.

Core Purity Specifications

The quality of this compound is defined by a set of physical and chemical specifications. While this compound does not have a dedicated monograph in the major pharmacopeias (USP/EP), a compilation of typical specifications from commercial suppliers provides a strong baseline for quality assessment.

Table 1: Typical Purity and Physical Specifications for this compound

| Parameter | Specification |

| Appearance | White to light yellow or cream to pale brown crystalline powder |

| Assay (by Titration) | ≥ 98.0% |

| Assay (by HPLC) | ≥ 98.0% (area %) |

| Melting Point | 240-245 °C (with decomposition) |

| Solubility | Soluble in water and methanol |

| Loss on Drying | Typically ≤ 1.0% |

| Related Substances (by HPLC) | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% |

Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to ensure the identity, strength, quality, and purity of this compound. The primary methods for assay and impurity determination are High-Performance Liquid Chromatography (HPLC) and titrimetry.

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a precise and sensitive method for both quantifying the active substance and detecting process-related impurities. A method adapted from the analysis of related chlorophenylhydrazine isomers is presented below.[1]

Experimental Protocol: HPLC Analysis

-

Chromatographic System:

-

Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size, or equivalent.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based linear gradient can be optimized, for example:

-

0-10 min: 95% A, 5% B

-

10-40 min: Linear gradient to 40% A, 60% B

-

40-45 min: Linear gradient to 95% A, 5% B

-

45-55 min: 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Reagent Preparation:

-

Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

-

Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

-

Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution in replicate (e.g., n=5) and check for system suitability parameters (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000, %RSD of peak areas ≤ 2.0%).

-

Inject the sample solution.

-

Identify the principal peak of this compound and any impurity peaks by comparing retention times with the reference standard and known impurities if available.

-

-

Calculation:

-

Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

-

Impurities (% area): (Individual Impurity Peak Area / Total Peak Area) x 100

-

Assay by Titrimetry

Titrimetric methods offer a robust and cost-effective way to determine the overall purity of this compound. Two primary methods are applicable: argentometric titration for the hydrochloride content and an iodometric titration for the hydrazine moiety.

This method determines the purity based on the chloride content of the hydrochloride salt. The Volhard method, a type of back-titration, is suitable for this purpose.[2][3] A known excess of silver nitrate is added to the sample, precipitating silver chloride. The remaining silver nitrate is then titrated with a standardized potassium thiocyanate solution using a ferric salt as an indicator.

Experimental Protocol: Argentometric Titration

-

Reagents:

-

0.1 N Silver Nitrate (AgNO₃) volumetric solution, standardized.

-

0.1 N Potassium Thiocyanate (KSCN) volumetric solution, standardized.

-

Concentrated Nitric Acid (HNO₃).

-

Ferric Ammonium Sulfate indicator solution.

-

Nitrobenzene or Diethyl Ether.

-

-

Procedure:

-

Accurately weigh approximately 300-350 mg of the this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in 50 mL of deionized water.

-

Add 5 mL of concentrated nitric acid.

-

From a burette, add a known excess volume of 0.1 N silver nitrate solution (e.g., 50.0 mL). Swirl the flask to ensure complete precipitation of silver chloride.

-

Add 2-3 mL of nitrobenzene or diethyl ether and shake vigorously to coat the precipitate, preventing its reaction with the thiocyanate.

-

Add 1-2 mL of ferric ammonium sulfate indicator solution.

-

Titrate the excess silver nitrate with 0.1 N potassium thiocyanate solution until a permanent reddish-brown endpoint is observed.

-

Perform a blank titration, omitting the sample, to account for any impurities in the reagents.

-

-

Calculation:

-

% Purity = [((V_AgNO3 x N_AgNO3) - (V_KSCN x N_KSCN))_sample - ((V_AgNO3 x N_AgNO3) - (V_KSCN x N_KSCN))_blank] x MW x 100 / (Sample Weight x 1000)

-

Where:

-

V = Volume in mL

-

N = Normality of the solution

-

MW = Molecular weight of this compound (179.05 g/mol )

-

-

This method quantifies the hydrazine functional group, which is a reducing agent. The sample is treated with an excess of a standard oxidizing agent, such as potassium iodate (KIO₃), in an acidic medium. The iodate reacts with the hydrazine and also liberates iodine from potassium iodide. The total liberated iodine is then titrated with a standard solution of sodium thiosulfate.

Experimental Protocol: Iodometric Titration

-

Reagents:

-

0.1 N Potassium Iodate (KIO₃) volumetric solution, standardized.

-

Potassium Iodide (KI).

-

2 N Hydrochloric Acid (HCl).

-

0.1 N Sodium Thiosulfate (Na₂S₂O₃) volumetric solution, standardized.

-

Starch indicator solution.

-

-

Procedure:

-

Accurately weigh approximately 150-200 mg of the this compound sample into an iodine flask.

-

Dissolve the sample in 50 mL of deionized water.

-

Add 10 mL of 2 N HCl.

-

From a burette, add a known excess volume of 0.1 N potassium iodate solution (e.g., 25.0 mL).

-

Add 2 g of potassium iodide, stopper the flask, and allow the reaction to proceed in the dark for 10-15 minutes.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.

-

Add 1-2 mL of starch indicator solution. A deep blue color will develop.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Perform a blank titration under the same conditions.

-

-

Calculation:

-

% Purity = [(V_blank - V_sample) x N_Na2S2O3 x Equivalent Weight x 100] / Sample Weight

-

The equivalent weight is calculated based on the stoichiometry of the reaction between the hydrazine moiety and iodate.

-

Impurity Profile

Understanding the potential impurities is critical for ensuring the safety and efficacy of any downstream products. The impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation.

Table 2: Potential Impurities in this compound

| Impurity Name | Structure | Origin |

| 3-Chloroaniline | Starting material | |

| 2-Chlorophenylhydrazine HCl | Isomeric impurity from starting material | |

| 4-Chlorophenylhydrazine HCl | Isomeric impurity from starting material | |

| Unspecified Diazotization/Reduction By-products | Varies | By-products from synthesis |

The synthesis of 3-chlorophenylhydrazine typically starts from 3-chloroaniline.[4] Therefore, residual 3-chloroaniline is a potential process-related impurity. Furthermore, commercial 3-chloroaniline may contain small amounts of 2- and 4-chloroaniline, which would lead to the formation of the corresponding positional isomers of the final product.

Quality Control Workflow and Logical Relationships

A robust quality control (QC) workflow ensures that each batch of this compound meets the required specifications before being released for use.

Caption: Quality Control workflow for this compound.

The diagram above illustrates a typical QC process, starting from the receipt of the raw material to its final disposition. Each step is critical for ensuring the material's quality.

Key Experimental Relationships

The analytical methods described are interconnected and provide a complete picture of the material's quality.

Caption: Interrelationship of key analytical methods for purity assessment.

This diagram shows how different analytical techniques are applied to the same sample to determine its key quality attributes, ultimately leading to a decision on whether it meets the required release specifications. The HPLC method provides detailed information on both the main component and its impurities, while the titrimetric methods offer a robust, orthogonal confirmation of the overall purity.

References

In-Depth Technical Guide on the Thermal Stability of 3-Chlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-Chlorophenylhydrazine hydrochloride (3-CPH-HCl). Due to a lack of detailed experimental studies in publicly accessible literature, this guide synthesizes information from available Safety Data Sheets (SDS), provides a comparative analysis with structurally related compounds, and outlines standardized experimental protocols for researchers to conduct their own thermal stability assessments. The guide is intended to inform on potential thermal hazards and to provide a framework for further investigation.

Introduction

This compound is a significant chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. As with many hydrazine derivatives, understanding its thermal stability is paramount for safe handling, storage, and process development. Hydrazine compounds are known for their potential to undergo exothermic decomposition, which can lead to runaway reactions if not properly controlled. This guide addresses the critical aspects of the thermal stability of 3-CPH-HCl.

Physicochemical Properties of this compound

Based on available data, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2312-23-4 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ · HCl | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 240-245 °C (with decomposition) | [3] |

| Solubility | Soluble in water and methanol. | [2] |

Known Thermal Stability and Hazards

Key hazard information from SDS includes:

-

Thermal Decomposition: The compound can decompose when heated, leading to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]

-

Explosive Potential: Some sources indicate that the material may decompose explosively upon heating, shock, or friction.[2]

-

Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moisture should be avoided.[1]

Comparative Thermal Analysis of Related Phenylhydrazine Hydrochlorides

To provide context for the thermal stability of 3-CPH-HCl, the table below compares its melting/decomposition point with those of its isomers and other halogenated analogues. This comparative data can help in estimating the potential thermal behavior of the target compound.

| Compound | CAS Number | Melting/Decomposition Point (°C) |

| 2-Chlorophenylhydrazine hydrochloride | 41052-75-9 | 200-203 (dec.) |

| This compound | 2312-23-4 | 240-245 (dec.) |

| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 216 (dec.) |

| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | 210-215 |

The data suggests that the position of the chlorine atom on the phenyl ring influences the decomposition temperature, with the 3-chloro isomer having the highest reported decomposition onset among the chlorinated analogues.

Representative Experimental Protocols for Thermal Stability Assessment

The following are generalized, yet detailed, experimental protocols for assessing the thermal stability of a compound like this compound using DSC and TGA. These protocols are intended to serve as a starting point for researchers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is to be used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of any exothermic or endothermic events. The melting point is typically taken as the peak of the endothermic event, and the onset of decomposition is marked by a significant exothermic event.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: A generalized workflow for the thermal analysis of 3-CPH-HCl.

Logical Relationship of Potential Thermal Decomposition

References

3-Chlorophenylhydrazine hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Chlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No: 2312-23-4). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Its handling requires strict adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation (Dusts/Mists) | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Respiratory Sensitisation | - | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

Key Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]

-

P270: Do not eat, drink or smoke when using this product.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Physical, Chemical, and Toxicological Properties

While specific toxicological data for this compound is limited, data from its parent compound, phenylhydrazine, provides a valuable reference for assessing potential toxicity.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 2312-23-4[1][3] |

| Molecular Formula | C₆H₇ClN₂ · HCl or C₆H₈Cl₂N₂[1][3] |

| Molecular Weight | 179.05 g/mol [3] |

| Appearance | White to light yellow crystalline powder.[3] |

| Melting Point | 240 - 245 °C (decomposes).[3] |

| Solubility | No data available.[1][3] |

Table 3: Acute Toxicity Data (for Phenylhydrazine)

| Route | Species | LD₅₀ Value |

| Oral | Rat | 188 mg/kg bw |

| Oral | Mouse | 175 mg/kg bw |

| Oral | Guinea Pig | 80 mg/kg bw |

Table 4: Occupational Exposure Limits (for Phenylhydrazine)

| Organization | Limit Type | Value |

| OSHA | PEL (8-hr TWA) | 5 ppm[7] |

| NIOSH | REL (Time-weighted) | 0.14 ppm[7] |

| ACGIH | TLV (8-hr TWA) | 0.1 ppm[7] |

Mechanism of Toxicity: Phenylhydrazine-Induced Hemolytic Anemia

Phenylhydrazine and its derivatives are known to induce hemolytic anemia through a mechanism involving oxidative stress on red blood cells (RBCs).[8] The process begins with the reaction of phenylhydrazine with oxyhemoglobin, which generates potent reactive oxygen species (ROS) like superoxide radicals.[9][10] These ROS initiate a cascade of damaging events, including the peroxidation of lipids in the RBC membrane, oxidation of hemoglobin into non-functional methemoglobin, and the degradation of critical structural proteins like spectrin.[8][11] This damage compromises the integrity and flexibility of the RBC, leading to its premature destruction (hemolysis), often by macrophages in the spleen and liver.[4][11]

Caption: Mechanism of Phenylhydrazine-Induced Hemolytic Anemia.

Safety and Handling Precautions

Due to its hazardous nature, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[12] Ensure safety showers and eye wash stations are readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4][13] Wear a lab coat or a protective suit to prevent skin contact.[13]

-

Respiratory Protection: If a fume hood is not available or if dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

-

-

Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory area.[2][4]

Caption: Standard Workflow for Handling Hazardous Chemical Powders.

Emergency Procedures

First-Aid Measures

Immediate action is critical in case of accidental exposure. Always consult a physician and show them the Safety Data Sheet.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][12]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][12]

Caption: First-Aid Decision Tree for Accidental Exposure.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin or eyes.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleanup: Carefully sweep up the spilled solid material without creating dust. Place it in a suitable, closed, and labeled container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][12] Store locked up.[12] It is incompatible with strong oxidizing agents.[4][12]

-

Disposal: Dispose of this substance and its container as hazardous waste. Follow all local, state, and federal regulations. Do not allow it to enter the environment.[2][12]

Referenced Experimental Protocols

The hazard classifications in Section 1 are determined by standardized toxicological tests. The following are detailed summaries of the likely methodologies based on OECD Test Guidelines.

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.[14][15][16]

-

Animal Model: Typically, female rats are used. Animals are acclimatized for at least five days before the test.[15][17]

-

Methodology:

-

A group of three animals is used in each step.

-

The substance is administered orally by gavage in a single dose. Dosing starts at a level expected to be toxic. Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.[17]

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[17]

-

The outcome of the first group determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

The procedure continues until the dose causing mortality or the highest dose (2000 mg/kg) with no observed effects is identified. The substance is then classified based on the results.

-

-

Endpoint: Classification into a GHS category based on the observed mortality at specific dose levels.

Experimental Protocol: Acute Dermal/Eye Irritation (Based on OECD Guidelines 404 & 405)

-

Objective: To assess the potential of a substance to cause skin or eye irritation or corrosion.

-

Animal Model: The albino rabbit is the preferred species for both tests.[2][18]

-

Methodology (Dermal Irritation - OECD 404):

-

A single dose (0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[18]

-

The patch is covered with a gauze dressing for a 4-hour exposure period.[18][19]

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[19][20]

-

Skin reactions are scored based on a standardized grading scale. The reversibility of the lesions is observed for up to 14 days.[18][20]

-

-

Methodology (Eye Irritation - OECD 405):

-

The test is performed sequentially, starting with one animal. The use of topical anesthetics and systemic analgesics is recommended to minimize pain.[2][21]

-

A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.[2][22]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[2]

-

Lesions of the cornea, iris, and conjunctiva are evaluated and scored. The reversibility of effects is observed for up to 21 days.[2][22]

-

If a corrosive or severe irritant effect is not seen in the first animal, the test is confirmed in up to two additional animals.[2][21]

-

References

- 1. fishersci.com [fishersci.com]

- 2. oecd.org [oecd.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. nj.gov [nj.gov]

- 8. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 9. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review | Semantic Scholar [semanticscholar.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. scribd.com [scribd.com]

- 18. oecd.org [oecd.org]

- 19. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Safeguarding Stability: A Technical Guide to the Storage of 3-Chlorophenylhydrazine Hydrochloride

For Immediate Release

This technical guide provides an in-depth overview of the optimal storage conditions for 3-Chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4), a crucial reagent in various research and drug development applications. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and efficacy over time, thereby safeguarding experimental integrity and personnel safety.

Summary of Storage Recommendations

Proper storage of this compound is critical to prevent degradation and maintain its chemical properties. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3] Exposure to moisture, heat, and strong oxidizing agents should be strictly avoided.[1]

For precise control over the storage environment, the following quantitative parameters should be observed:

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C or Ambient Storage | [4][5] |

| Atmosphere | Inert atmosphere | [4] |

| Container | Tightly closed container | [1][2][3][4] |

| Light | Store in a shaded area | |

| Humidity | Dry conditions; protect from moisture | [1] |

Stability Profile and Incompatibilities

This compound is stable under the recommended storage conditions.[1][3] However, it is incompatible with strong oxidizing agents.[1][3] Exposure to excess heat, moisture, and dust formation should be prevented to avoid decomposition.[1] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.[1]

Experimental Protocol: Stability Assessment

To ensure the long-term stability and quality of this compound under specific laboratory conditions, a comprehensive stability testing protocol is recommended. This protocol should be designed to evaluate the impact of various environmental factors on the compound's purity and degradation.

Objective: To assess the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.

Methodology:

-

Sample Preparation:

-

Procure a high-purity batch of this compound.

-

Characterize the initial purity and physical appearance of the batch using validated analytical methods (e.g., HPLC, GC, melting point).

-

Aliquot the compound into multiple sealed, inert containers suitable for long-term storage.

-

-

Storage Conditions:

-

Establish multiple storage chambers with controlled temperature and humidity settings. Recommended conditions to test include:

-

2-8°C (refrigerated)

-

25°C/60% RH (ambient)

-

40°C/75% RH (accelerated)

-

-

Include a condition with exposure to UV/Visible light to assess photostability.

-

Store a control sample under the optimal recommended conditions (e.g., 2-8°C, in the dark, under inert gas).

-

-

Time Points:

-

Define specific time points for sample analysis. For an accelerated study, this might be 0, 1, 3, and 6 months. For a real-time study, time points could extend to 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analytical Testing:

-

At each time point, retrieve samples from each storage condition.

-

Perform a comprehensive analysis to assess:

-

Appearance: Note any changes in color or physical state.[2]

-

Purity: Quantify the parent compound using a stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any impurities or degradation products.

-

Water Content: Determine the water content by Karl Fischer titration.

-

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the rate of degradation and identify any trends.

-

Establish a shelf-life for the compound under the tested conditions.

-

Workflow for Proper Storage and Handling

The following diagram illustrates the logical workflow for the correct storage and handling of this compound to ensure safety and compound integrity.

References

An In--Depth Technical Guide to 3-Chlorophenylhydrazine Hydrochloride: Structure, Synthesis, and Analysis

Abstract: This technical guide provides a comprehensive overview of 3-Chlorophenylhydrazine hydrochloride (CAS No: 2312-23-4), a key chemical intermediate in the pharmaceutical and dye industries. The document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis via the diazotization of 3-chloroaniline and a standardized method for purity analysis using High-Performance Liquid Chromatography (HPLC). Safety, handling, and key applications are also discussed, making this a vital resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is an organic salt consisting of a protonated (3-chlorophenyl)hydrazine cation and a chloride anion.[1] The core structure features a hydrazine group (-NHNH2) attached to a benzene ring at the meta-position relative to a chlorine atom.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1]

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 2312-23-4 | [1][2][3] |

| Molecular Formula | C₆H₈Cl₂N₂ (or C₆H₇ClN₂·HCl) | [1][2][3] |

| Molecular Weight | 179.05 g/mol | [2][3] |

| IUPAC Name | (3-chlorophenyl)hydrazine;hydrochloride | [4] |

| InChI Key | CRRIAWUJYMLJOE-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1)Cl)NN.Cl | [1] |

| Synonyms | m-Chlorophenylhydrazine hydrochloride, (3-Chlorophenyl)hydrazine monohydrochloride | [1][3] |

Physicochemical Properties

The compound is typically a white to light yellow crystalline solid.[1][3] It is noted for its solubility in water and other polar organic solvents.[1]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white/light yellow crystalline powder | [1][3] |

| Melting Point | 240-245 °C (decomposes) | [2][3] |

| Boiling Point | 266 °C at 760 mmHg | [2] |

| Flash Point | 114.7 °C | [2] |

| Solubility | Soluble in water and methanol | [1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 6.94–6.96 (m, 2H), 7.09 (d, 1H), 7.29–7.31 (t, 1H), 7.40–7.42 (d, 1H), 8.01 (s, broad, 1H), 10.47 (d, broad, 3H) | [5] |

| IR (KBr disc, νₘₐₓ, cm⁻¹) | 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7 | [5] |

| ESI-MS (of free base) | Calculated (M+1)⁺: 142.5, Found: 143.3 | [5] |

Experimental Protocols

Synthesis of this compound

The most common synthetic route involves the diazotization of 3-chloroaniline, followed by reduction and subsequent hydrolysis to yield the hydrochloride salt.[6] This method is reliable and allows for high-purity production.[6]

Caption: General synthetic pathway for this compound.

Detailed Protocol:

-

Diazotization:

-

In a suitable reaction vessel, add 55 mL of water and 57.5 mL of 10N hydrochloric acid.[6]

-

Cool the solution to 0 °C while stirring.[6]

-

Slowly add 25.4 grams of 3-chloroaniline.[6]

-

Once the temperature is stable at 0 °C, slowly add a pre-prepared solution of 15 grams of sodium nitrite in 30 mL of water.[6]

-

Maintain the reaction temperature at 5 °C and a pH of 1-2 for 20 minutes to ensure complete formation of the diazonium salt.[6]

-

Filter the reaction mixture and retain the filtrate for the next step.[6]

-

-

Reduction and Hydrolysis:

-

In a separate beaker, prepare a reducing solution by dissolving 64 grams of sodium pyrosulfite and 65 grams of sodium hydroxide in 125 mL of water, ensuring the final pH is between 7 and 9.[6]

-

Cool this reducing solution to 18 °C.[6]

-

Slowly add the previously prepared diazonium salt filtrate to the reducing solution, maintaining the temperature between 20-22 °C and a pH of 7.[6]

-

After 30 minutes of reaction time, add 115 mL of 10N hydrochloric acid and heat the mixture to 97-100 °C for 30 minutes to facilitate hydrolysis.[6]

-

-

Isolation and Purification:

Purity Analysis by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is effective for assessing the purity of this compound and quantifying any positional isomers or related impurities.[5]

Caption: Workflow for purity analysis via HPLC.

Table 4: HPLC Method Parameters

| Parameter | Specification | Reference |

| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) | [5] |

| Mobile Phase | To be optimized (typically a gradient of acetonitrile and water/buffer) | |

| Detection | UV at 239 nm | [5] |

| Data System | Lab Solutions or equivalent | [5] |

Applications and Reactivity

This compound is a versatile building block in organic synthesis.[1]

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it is used in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), and Edaravone, used to treat stroke and ALS.[5] It has also been used to create trazodone analogues with potential antidepressant activity.[7]

-